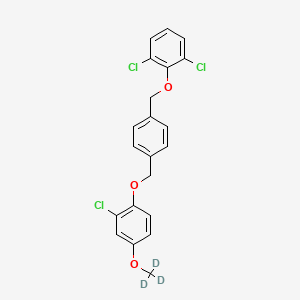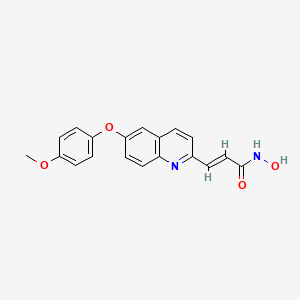![molecular formula C16H27N5O4Si B12396360 (2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2R,3S,5R)-2-(6-アミノプリン-9-イル)-4-[tert-ブチル(ジメチル)シリル]オキシ-5-(ヒドロキシメチル)オキソラン-3-オール は、修飾されたリボース糖にプリン塩基が結合した複雑な有機分子です。この化合物は、DNAやRNAなどの核酸の構成単位であるヌクレオシドとの構造的類似性から、化学および生物学の分野で注目されています。
準備方法
合成経路と反応条件
(2R,3S,5R)-2-(6-アミノプリン-9-イル)-4-[tert-ブチル(ジメチル)シリル]オキシ-5-(ヒドロキシメチル)オキソラン-3-オール の合成は、一般的に容易に入手可能な前駆体から出発し、複数の段階を伴います。主なステップには以下が含まれます。
ヒドロキシル基の保護: リボース糖のヒドロキシル基は、塩基性条件下でtert-ブチル(ジメチル)シリルクロリドを用いて保護されます。
グリコシル化: 保護されたリボースは、次に、ルイス酸触媒を用いて、アデニンなどのプリン塩基とグリコシル化されます。
脱保護: 最終段階では、保護基が除去されて目的の化合物が得られます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われ、高い収率と純度を保証するために、連続フローリアクターと自動化されたシステムが使用されます。高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用して、最終生成物を単離することが不可欠です。
化学反応の分析
反応の種類
(2R,3S,5R)-2-(6-アミノプリン-9-イル)-4-[tert-ブチル(ジメチル)シリル]オキシ-5-(ヒドロキシメチル)オキソラン-3-オール: は、さまざまな化学反応を受ける可能性があり、以下が含まれます。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成できます。
還元: この化合物は、デオキシ誘導体を形成するために還元できます。
置換: プリン塩基上のアミノ基は、求核置換反応に関与できます。
一般的な試薬と条件
酸化: ピリジニウムクロロクロメート(PCC)またはデス・マーチンペルヨージナンなどの試薬を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)が一般的な還元剤です。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で用いることができます。
主要な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンまたはアルデヒドが生成され、還元によりデオキシ誘導体が生成される可能性があります。
科学研究への応用
(2R,3S,5R)-2-(6-アミノプリン-9-イル)-4-[tert-ブチル(ジメチル)シリル]オキシ-5-(ヒドロキシメチル)オキソラン-3-オール: は、いくつかの科学研究に応用されています。
化学: ヌクレオシド類似体の合成における前駆体として使用されます。
生物学: DNAおよびRNA合成における潜在的な役割について研究されています。
医学: 抗ウイルスおよび抗がん特性について調査されています。
産業: 新しい医薬品およびバイオテクノロジーアプリケーションの開発に使用されます。
科学的研究の応用
(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
作用機序
(2R,3S,5R)-2-(6-アミノプリン-9-イル)-4-[tert-ブチル(ジメチル)シリル]オキシ-5-(ヒドロキシメチル)オキソラン-3-オール が効果を発揮するメカニズムには、核酸への組み込みが含まれます。この化合物は天然のヌクレオシドを模倣し、DNAまたはRNAに組み込まれる可能性があり、正常な細胞プロセスを妨げる可能性があります。これは、ウイルス複製を阻害したり、がん細胞のアポトーシスを誘導したりする可能性があります。
類似化合物の比較
類似化合物
アデノシン: 天然に存在するヌクレオシドで、類似のプリン塩基を持っています。
2',3'-ジデオキシアデノシン: 抗ウイルス療法で使用されるヌクレオシド類似体です。
テノフォビル: 類似の構造を持つ抗ウイルス薬です。
独自性
(2R,3S,5R)-2-(6-アミノプリン-9-イル)-4-[tert-ブチル(ジメチル)シリル]オキシ-5-(ヒドロキシメチル)オキソラン-3-オール: は、特定の構造修飾により、天然のヌクレオシドと比較して安定性とバイオアベイラビリティが向上しているため、独自性があります。tert-ブチル(ジメチル)シリル基の存在により、追加の保護が提供され、核酸への組み込みが促進されます。
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
Tenofovir: An antiviral drug with a similar structure.
Uniqueness
(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol: is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to natural nucleosides. The presence of the tert-butyl(dimethyl)silyl group provides additional protection and facilitates its incorporation into nucleic acids.
特性
分子式 |
C16H27N5O4Si |
|---|---|
分子量 |
381.50 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11+,12?,15-/m1/s1 |
InChIキー |
QPARFARLOLAARR-WABSSEDKSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
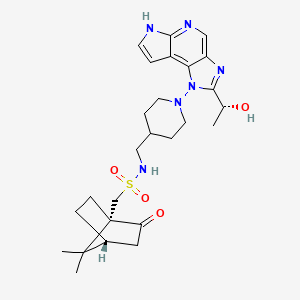
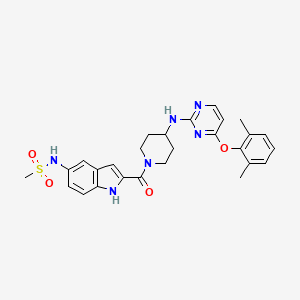
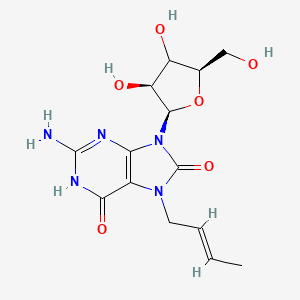

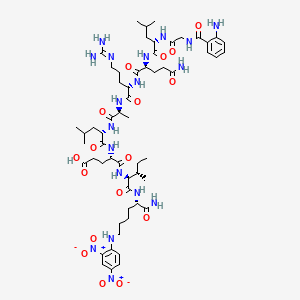
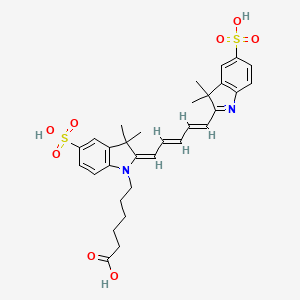
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
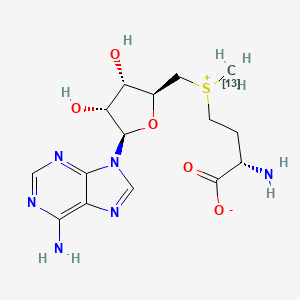
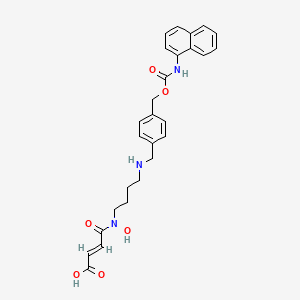

![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
